molecular formula C24H27N3O2 B12928102 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- CAS No. 23348-14-3

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)-

Cat. No.: B12928102
CAS No.: 23348-14-3
M. Wt: 389.5 g/mol
InChI Key: JUCWRYLVUBHXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a methoxyphenyl group, a phenyl group, and a piperidinoethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- typically involves multi-step organic reactions. One common method includes the reaction of an alkyl ester of a substituted acetohydroxamic acid with an acid salt of a tertiary aminoalkyl halide in a dipolar aprotic solvent medium in the presence of an acid acceptor compound . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

23348-14-3

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one

InChI

InChI=1S/C24H27N3O2/c1-29-21-12-8-11-20(17-21)23-18-22(19-9-4-2-5-10-19)24(28)27(25-23)16-15-26-13-6-3-7-14-26/h2,4-5,8-12,17-18H,3,6-7,13-16H2,1H3

InChI Key

JUCWRYLVUBHXMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.